(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13731608
InChI: InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O
Molecular Formula: C26H21BrN2O4
Molecular Weight: 505.4 g/mol

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC13731608

Molecular Formula: C26H21BrN2O4

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid -

Specification

Molecular Formula C26H21BrN2O4
Molecular Weight 505.4 g/mol
IUPAC Name (2S)-3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1
Standard InChI Key YJIHXRJOKTXCAM-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Br)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central tryptophan backbone modified at two key positions:

  • Indole Ring Bromination: A bromine atom is substituted at the 6-position of the indole ring, altering its electronic density and enhancing its reactivity in cross-coupling reactions .

  • Fmoc Protection: The α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard strategy in SPPS to prevent undesired side reactions during peptide elongation .

The stereochemistry at the α-carbon is specified as (S), corresponding to the L-enantiomer of tryptophan, which is biologically prevalent in proteins .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₁BrN₂O₄
Molecular Weight505.36 g/mol
CAS Registry Number753504-16-4
IUPAC Name3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Synthesis and Characterization

Synthetic Routes

The synthesis of Fmoc-6-bromo-L-tryptophan typically involves bromination of tryptophan followed by Fmoc protection:

  • Bromination: DL-tryptophan undergoes regioselective bromination at the 6-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

  • Fmoc Protection: The amino group of 6-bromo-L-tryptophan is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIPEA) .

A study by Stein et al. demonstrated the use of in situ activation with HBTU (O-(1H-benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (N-hydroxybenzotriazole) to couple Fmoc-6-bromo-DL-tryptophan during SPPS, achieving efficient incorporation into peptide chains .

Table 2: Representative Synthesis Protocol

StepReagent/ConditionPurpose
1NBS, dimethylformamide (DMF), 0°CBromination of tryptophan
2Fmoc-Cl, DIPEA, dichloromethane (DCM)Fmoc protection of α-amino group
3HBTU/HOBT, DIPEA, DMFActivation for peptide coupling

Applications in Peptide Synthesis

Role in Post-Translational Modifications

The 6-bromo substitution on tryptophan mimics natural post-translational modifications observed in bioactive peptides. For example, bromotryptophan residues are critical in marine-derived conotoxins, where they enhance binding affinity to ion channels . The Fmoc group ensures compatibility with standard SPPS protocols, enabling precise incorporation into complex peptide sequences.

Case Study: Conotoxin Mo1274

In a landmark study, Fmoc-6-bromo-DL-tryptophan was used to synthesize Mo1274, a conotoxin with the sequence GNWCCSARVCC (W = bromotryptophan). Mass spectrometry (ECD, IRMPD, CID) confirmed bromination via characteristic isotopic patterns and bromine-specific fragmentation . This highlights the compound’s utility in introducing halogenated residues for structural and functional studies.

Analytical and Spectroscopic Data

Mass Spectrometry

The bromine atom (⁷⁹Br and ⁸¹Br isotopes) produces a distinctive doublet peak in mass spectra, aiding in identification. For instance, electrospray ionization (ESI-MS) of Fmoc-6-bromo-L-tryptophan shows a molecular ion cluster at m/z 505.36 [M+H]⁺ with a 1:1 ratio for the two isotopes .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 10.87 (s, 1H, indole NH)

  • δ 7.88–7.30 (m, 12H, Fmoc aromatic protons)

  • δ 4.25 (m, 1H, α-CH)

  • δ 3.12 (dd, 2H, β-CH₂) .

Biological and Pharmacological Insights

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